

"trans-4-tert-Butylcyclohexanecarboxylic acid" spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *trans-4-tert-Butylcyclohexanecarboxylic acid*

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Spectroscopic Data of trans-4-tert-Butylcyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **trans-4-tert-butylcyclohexanecarboxylic acid**, a key intermediate in various chemical syntheses. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **trans-4-tert-butylcyclohexanecarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ^1H NMR Spectroscopic Data for **trans-4-tert-Butylcyclohexanecarboxylic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
~2.20	Triplet of triplets	1H	H-1 (methine)
~2.05	Multiplet	2H	H-2e, H-6e (axial)
~1.85	Multiplet	2H	H-3e, H-5e (axial)
~1.45	Multiplet	2H	H-2a, H-6a (equatorial)
~1.00	Multiplet	3H	H-3a, H-5a, H-4 (equatorial)
0.86	Singlet	9H	-C(CH ₃) ₃

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data for **trans-4-tert-Butylcyclohexanecarboxylic Acid**

Chemical Shift (δ) ppm	Assignment
~182.5	-COOH
~47.5	C-4
~43.0	C-1
~32.2	-C(CH ₃) ₃
~29.0	C-2, C-6
~27.5	-C(CH ₃) ₃
~27.0	C-3, C-5

Note: The chemical shifts are approximate and can vary depending on the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: IR Spectroscopic Data for **trans-4-tert-Butylcyclohexanecarboxylic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (carboxylic acid)
2965, 2870	Strong	C-H stretch (alkane)
1700	Strong	C=O stretch (carboxylic acid)
1450	Medium	C-H bend (alkane)
1290	Medium	C-O stretch (carboxylic acid)
940	Medium, Broad	O-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure through fragmentation patterns.

Table 4: Mass Spectrometry Data for **trans-4-tert-Butylcyclohexanecarboxylic Acid**

m/z	Relative Intensity (%)	Assignment
184	~20	$[M]^+$ (Molecular ion)
169	~10	$[M - CH_3]^+$
129	~90	$[M - C(CH_3)_3]^+$
128	~30	$[M - C(CH_3)_3 - H]^+$
83	~100	$[C_6H_{11}]^+$
57	~80	$[C(CH_3)_3]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **trans-4-tert-butylcyclohexanecarboxylic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- 1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm).
 - Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with appropriate Fourier transformation, phasing, and baseline correction.

- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR to achieve a good signal-to-noise ratio.
 - Process the data similarly to the ^1H NMR spectrum.

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Typically, the spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

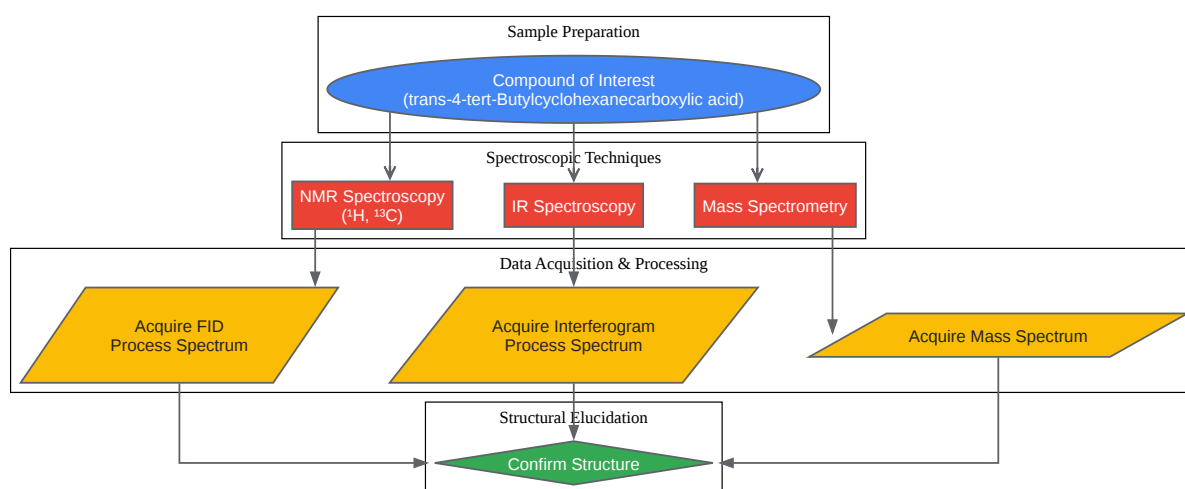
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS).
- Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-250).

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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